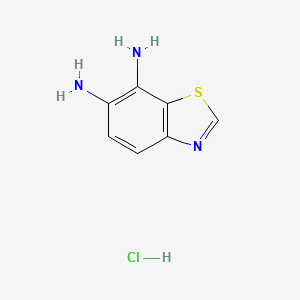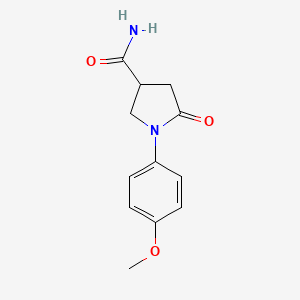
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Methoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring typical in many organic compounds) with a methoxy group (-O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as cyclization of diamine derivatives, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy, as well as density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactivity of a compound like this could be influenced by factors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally. Computational methods can also provide estimates for these properties .Applications De Recherche Scientifique
Structural and Conformational Studies
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its derivatives have been the subject of structural and conformational studies. For instance, the crystal structure and molecular conformation of a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied using X-ray analysis and molecular orbital methods, highlighting its potential as an antineoplastic agent (Banerjee et al., 2002).
Chemical Synthesis and Modification
The compound has been involved in various chemical synthesis and modification processes. For example, novel annulated products from aminonaphthyridinones were created using a derivative of this compound, demonstrating the versatility of these chemical structures in creating new heterocyclic systems (Deady & Devine, 2006). Another study involved the synthesis of polymorphic modifications of a related compound, which showed strong diuretic properties and potential as a hypertension remedy (Shishkina et al., 2018).
Potential in Drug Development
This class of compounds has shown potential in drug development. For instance, a derivative, 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, was studied for its potential as an anti-HIV-1 agent (Tamazyan et al., 2007). In another study, derivatives of this compound were synthesized and screened for their cytotoxic activity against cancer cells, demonstrating its potential in cancer therapy (Hassan et al., 2014).
Antioxidant and Antibacterial Properties
Research has also explored the antioxidant and antibacterial properties of derivatives of this compound. For example, a study synthesized novel derivatives and identified several as potent antioxidants, with some showing higher antioxidant activity than vitamin C (Tumosienė et al., 2019). Another study synthesized and tested pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives for their antitubercular and antibacterial activities, revealing their potential in treating bacterial infections (Bodige et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFJODEOCNRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)
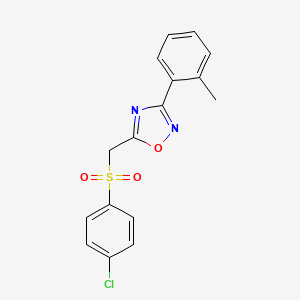
![(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2,4-dichlorophenyl)methylidene]pyrazol-3-one](/img/structure/B2706980.png)

![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)
![4-[(2-azepan-1-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2706984.png)
![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)
![4-(4-fluorobenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706990.png)
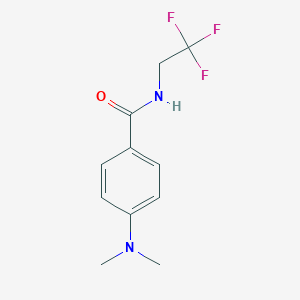
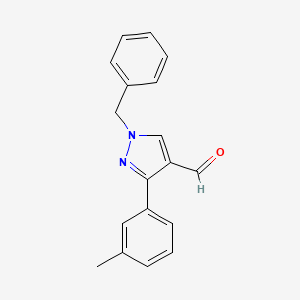
![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

